molecular formula C18H20N2O6 B14668649 L-Tyrosine, 3-hydroxy-N-L-tyrosyl- CAS No. 37181-63-8

L-Tyrosine, 3-hydroxy-N-L-tyrosyl-

Cat. No.: B14668649
CAS No.: 37181-63-8
M. Wt: 360.4 g/mol
InChI Key: IFYRJFLAKDZMPP-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine, 3-hydroxy-N-L-tyrosyl-: is an aromatic amino acid with the molecular formula C9H11NO3. It is a derivative of phenylalanine, containing a hydroxyl group attached to the aromatic ring. This compound plays a crucial role in protein synthesis and is involved in various biochemical processes within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tyrosine can be synthesized through the hydroxylation of phenylalanine. The enzyme phenylalanine hydroxylase catalyzes this reaction, adding a hydroxyl group to the aromatic ring of phenylalanine to form L-Tyrosine .

Industrial Production Methods: In industrial settings, L-Tyrosine is often produced via microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce L-Tyrosine. The fermentation process involves the cultivation of these microorganisms in a nutrient-rich medium, followed by the extraction and purification of L-Tyrosine .

Properties

CAS No.

37181-63-8

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C18H20N2O6/c19-13(7-10-1-4-12(21)5-2-10)17(24)20-14(18(25)26)8-11-3-6-15(22)16(23)9-11/h1-6,9,13-14,21-23H,7-8,19H2,(H,20,24)(H,25,26)/t13-,14-/m0/s1

InChI Key

IFYRJFLAKDZMPP-KBPBESRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O

Origin of Product

United States

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